molecular formula C11H16N2O2 B13299896 2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid

2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B13299896
M. Wt: 208.26 g/mol
InChI Key: VWOWCZQPRARFGP-UHFFFAOYSA-N
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Description

2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry . This compound is of interest due to its unique structure, which includes a cyclopentyl group and a pyrazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone, which is then subjected to cyclization with an appropriate acylating agent to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of pyrazole derivatives .

Scientific Research Applications

2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(5-cyclopentyl-2-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C11H16N2O2/c1-13-9(7-11(14)15)6-10(12-13)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3,(H,14,15)

InChI Key

VWOWCZQPRARFGP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CCCC2)CC(=O)O

Origin of Product

United States

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